molecular formula C16H8BrCl2NO2 B4672849 2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one

2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one

Cat. No. B4672849
M. Wt: 397.0 g/mol
InChI Key: XBODIBCSANNUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one, also known as BDP-9066, is a synthetic compound that belongs to the oxazinone family. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Mechanism of Action

2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments, including its synthetic accessibility, potent biological activity, and diverse biological effects. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

Future Directions

For the study of 2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one include the development of more potent and selective analogs, investigation of the molecular mechanisms underlying its biological effects, and its potential use as a diagnostic tool for the detection of diseases.

Scientific Research Applications

2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO2/c17-12-4-2-1-3-10(12)16-20-14(8-15(21)22-16)11-6-5-9(18)7-13(11)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBODIBCSANNUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC(=O)O2)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-4-(2,4-dichlorophenyl)-6H-1,3-oxazin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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